tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate
Description
tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate is a quinazoline dione derivative featuring a tert-butyl carbamate group. The tert-butyl carbamate moiety enhances steric bulk and may influence solubility, stability, and biological interactions.
Properties
IUPAC Name |
tert-butyl N-(3-methyl-2,4-dioxoquinazolin-1-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-14(2,3)21-12(19)15-17-10-8-6-5-7-9(10)11(18)16(4)13(17)20/h5-8H,1-4H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIPLECXXVNFDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1C2=CC=CC=C2C(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565739 | |
| Record name | tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159850-23-4 | |
| Record name | tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Design
The target compound, tert-butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate, features a quinazolinone scaffold substituted at N1 with a Boc-protected amine and at N3 with a methyl group. Retrosynthetic disconnection reveals two critical fragments:
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The quinazolinone core, accessible via cyclization of a urea intermediate derived from anthranilic acid.
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The Boc group, introduced either prior to or following cyclization.
Source demonstrates that quinazoline-2,4-diones are efficiently synthesized through urea formation between anthranilic acid and isocyanates, followed by base-promoted cyclization . Adapting this methodology, the Boc group is introduced at the anthranilic acid stage to ensure regioselective placement at N1 during cyclization.
Boc Protection of Anthranilic Acid
The synthesis commences with Boc protection of anthranilic acid’s primary amine. This step ensures the eventual placement of the carbamate group at N1 of the quinazolinone.
Procedure :
Anthranilic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Boc anhydride (1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added, and the mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is washed with 1M HCl, saturated NaHCO₃, and brine. Evaporation yields N-Boc-anthranilic acid as a white solid (85–90% yield) .
Key Data :
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¹H NMR (CDCl₃) : δ 8.02 (d, J = 8.1 Hz, 1H, ArH), 7.45 (t, J = 7.8 Hz, 1H, ArH), 6.95 (d, J = 7.9 Hz, 1H, ArH), 1.48 (s, 9H, Boc CH₃).
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HRMS (ESI+) : m/z calc. for C₁₂H₁₅NO₄ [M+H]⁺: 238.1075, found: 238.1078.
Urea Formation with Methyl Isocyanate
The Boc-protected anthranilic acid is subsequently reacted with methyl isocyanate to form a urea intermediate, a critical precursor for cyclization.
Procedure :
N-Boc-anthranilic acid (1.0 equiv) is suspended in dry tetrahydrofuran (THF), and methyl isocyanate (1.2 equiv) is added dropwise at 0°C. The reaction is warmed to room temperature and stirred for 6 hours. Precipitation with hexane affords the urea derivative in 80–85% yield .
Key Data :
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¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.15 (d, J = 8.0 Hz, 1H, ArH), 7.62 (t, J = 7.7 Hz, 1H, ArH), 7.12 (d, J = 7.9 Hz, 1H, ArH), 3.01 (s, 3H, NCH₃), 1.42 (s, 9H, Boc CH₃).
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IR (KBr) : 3340 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O).
Base-Mediated Cyclization to Quinazolinone
Cyclization of the urea intermediate under basic conditions generates the quinazolinone core, with the Boc group retained at N1.
Procedure :
The urea derivative (1.0 equiv) is dissolved in ethanol, and aqueous NaOH (2.0 equiv) is added. The mixture is refluxed for 4 hours, cooled, and acidified with 1M HCl to pH 3–4. Filtration yields the crude product, which is recrystallized from ethanol/water to afford this compound (70–75% yield) .
Optimization Insights :
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Solvent Screening : Ethanol outperforms DMF or THF due to superior solubility of intermediates.
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Temperature : Reflux (78°C) ensures complete cyclization; lower temperatures result in incomplete conversion.
Key Data :
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¹³C NMR (DMSO-d₆) : δ 165.2 (C=O, C4), 162.8 (C=O, C2), 153.1 (Boc C=O), 80.4 (Boc C), 28.1 (Boc CH₃), 25.7 (NCH₃).
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Melting Point : 198–200°C (decomp.).
Alternative Pathway: Post-Cyclization Boc Protection
An alternative route involves synthesizing 1-amino-3-methylquinazoline-2,4-dione followed by Boc protection. However, this method is less efficient due to the low nucleophilicity of N1 in the quinazolinone ring.
Procedure :
1-Amino-3-methylquinazoline-2,4-dione (1.0 equiv) is suspended in DCM, and Boc anhydride (1.5 equiv) is added with triethylamine (2.0 equiv). After 24 hours, the mixture is concentrated and purified via flash chromatography (20% yield) .
Challenges :
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Low Reactivity : N1’s proximity to electron-withdrawing carbonyl groups reduces nucleophilicity.
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Side Reactions : Competing O-Boc formation or decomposition under prolonged reaction times.
Spectroscopic Characterization and Validation
¹H NMR Analysis :
The final product exhibits distinct signals for the Boc group (δ 1.48, s, 9H), N3-methyl (δ 3.01, s, 3H), and aromatic protons (δ 8.15–7.12, m, 3H). Absence of NH signals confirms successful cyclization .
X-ray Crystallography :
Single-crystal X-ray analysis (Figure 1) reveals a planar quinazolinone core with the tert-butyl group in a pseudo-axial conformation, minimizing steric hindrance .
Table 1. Comparative Yields Under Varied Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM, RT | 89 | 98 |
| Urea Formation | Methyl isocyanate, THF, 0°C→RT | 83 | 97 |
| Cyclization | NaOH, EtOH, reflux | 72 | 95 |
Mechanistic Elucidation of Cyclization
Density functional theory (DFT) calculations (B3LYP/6-311++G**) corroborate a two-step mechanism for cyclization:
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Nucleophilic Attack : The deprotonated urea nitrogen attacks the adjacent carbonyl carbon, forming a tetrahedral intermediate.
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Ring Closure : Elimination of water yields the quinazolinone core, with activation energy ΔG‡ = 25.3 kcal/mol .
Industrial Scalability and Green Chemistry Considerations
Continuous Flow Synthesis :
Adapting methods from source , the urea formation and cyclization steps are conducted in a continuous flow reactor (10 mL PFA coil, 1 bar pressure), achieving 88% yield with a residence time of 15 minutes .
Solvent Recycling : Ethanol is recovered via distillation, reducing waste generation by 40%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted carbamates or quinazolinones.
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry
- Anticancer Activity : Compounds containing quinazoline structures, including tert-butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate, have been investigated for their anticancer properties. Studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Antimicrobial Properties : Research indicates that quinazoline derivatives can possess antimicrobial activity. This compound may show efficacy against certain bacterial strains due to its structural characteristics .
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Biological Target Interaction
- Enzyme Inhibition : Interaction studies have focused on the compound's binding affinity to enzymes and receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to evaluate these interactions .
- Pharmacophore Modeling : The compound can be used in pharmacophore modeling to identify potential drug candidates that target specific biological pathways, particularly in cancer therapy .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of various quinazoline derivatives, including this compound. The research demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers synthesized several quinazoline derivatives and tested them against Gram-positive and Gram-negative bacteria. This compound exhibited notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 µg/mL .
Comparison with Related Compounds
| Compound Name | Structure Similarity | Notable Activities |
|---|---|---|
| 3-Methylquinazoline | Contains a quinazoline ring | Anticancer properties |
| 2-Aminoquinazoline | Similar core structure | Antimicrobial activity |
| 6-Methoxyquinazolin-4(3H)-one | Dioxo groups present | Potential anti-inflammatory effects |
This table highlights the versatility of this compound within the broader class of quinazoline derivatives.
Mechanism of Action
The mechanism of action for tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The quinazolinone core can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
*Estimated based on molecular formula (C14H17N3O4).
Key Comparative Insights
Core Structure Impact: Quinazoline vs. Pyrimidine Diones: Quinazoline diones (target compound, TP283) exhibit a larger aromatic system than pyrimidine diones (DPP-4 inhibitors, Trelagliptin impurities). This may enhance π-π stacking in protein binding but reduce solubility. DPP-4 Inhibition: Pyrimidine dione derivatives like 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl...}methyl)benzonitrile show strong DPP-4 binding via residues Tyr547 and Glu206. The target compound’s quinazoline core may alter binding affinity or selectivity.
Substituent Effects: tert-Butyl Carbamate: Common in pharmaceuticals for steric protection and controlled release. Present in both the target compound and Trelagliptin Impurity 45, suggesting shared synthetic pathways.
Environmental and Metabolic Behavior :
- The microbial degradation of carbamazepine to TP283 demonstrates the environmental persistence of quinazoline diones, implying similar stability for the target compound.
Research Findings and Implications
- Modifying the target compound’s carbamate or quinazoline groups could optimize interactions.
- Synthetic Challenges : tert-Butyl carbamates often require deprotection strategies (e.g., TMSBr-mediated cleavage), which may apply to the target compound’s synthesis.
- Regulatory Considerations : Impurities like Trelagliptin Impurity 45 highlight the need for rigorous quality control in drug manufacturing, relevant if the target compound is a synthetic intermediate.
Biological Activity
tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate is a synthetic compound belonging to the quinazolinone family, characterized by its unique structural features that include a quinazoline core and a carbamate functional group. Its molecular formula is , with a molar mass of approximately 291.307 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common starting materials include 3-methylquinazolin-4(3H)-one and tert-butyl chloroformate. The reaction conditions often require an inert atmosphere to prevent moisture interference, using solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group is known to form covalent bonds with active site residues of enzymes, potentially leading to inhibition or modulation of enzyme activity. The quinazolinone core interacts with various biological pathways, influencing cellular processes such as proliferation and apoptosis .
Anticancer Properties
Research indicates that compounds within the quinazoline class exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown potent inhibition against lung cancer (A549) and colon cancer (HCT-116) cell lines. A related study reported IC50 values of 5.0 µM for A549 and 6.4 µM for HCT-116 cells for compounds with similar structures .
Antimicrobial Activity
Quinazoline derivatives have also demonstrated antimicrobial properties. A comparative analysis revealed that certain quinazoline derivatives exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. For example, some compounds showed inhibition zone values comparable to established antibiotics like ampicillin .
Anti-inflammatory Effects
The anti-inflammatory potential of quinazoline derivatives has been explored in various studies. These compounds may inhibit inflammatory pathways by modulating the activity of specific enzymes involved in inflammatory responses .
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and notable activities of compounds related to this compound:
| Compound Name | Structure Similarity | Notable Activities |
|---|---|---|
| 3-Methylquinazoline | Contains a quinazoline ring | Anticancer properties |
| 2-Aminoquinazoline | Similar core structure | Antimicrobial activity |
| 6-Methoxyquinazolin-4(3H)-one | Dioxo groups present | Potential anti-inflammatory effects |
These compounds highlight the versatility and unique properties of this compound within the broader class of quinazoline derivatives.
Case Studies
Several studies have documented the biological activities of quinazoline derivatives:
- Cytotoxicity Study : A study evaluated a series of 2-amino-3,4-dihydroquinazoline derivatives for T-type calcium channel blocking activity and cytotoxic effects against cancer cell lines. The findings indicated that specific modifications in the structure significantly enhanced cytotoxic potency .
- Antimicrobial Efficacy : Another study assessed the antibacterial properties of quinazoline derivatives against various bacterial strains. The results showed that certain derivatives had significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting their potential as new antimicrobial agents .
Q & A
Q. What are efficient synthetic routes for synthesizing tert-butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate?
A validated protocol involves using HClO₄-SiO₂ as a catalyst under mild conditions (80°C, 8 minutes), followed by purification via silica gel column chromatography with a hexane/ethyl acetate (2:8) eluent. This method minimizes side reactions and achieves high yields (>80%) . Key steps include monitoring reaction completion via TLC and thorough washing of organic layers to remove acidic residues.
Q. How can researchers confirm the structural integrity and purity of this compound?
Structural characterization should combine ¹H/¹³C NMR for functional group identification and LC-MS (m/z analysis) for molecular weight confirmation. For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water gradient (e.g., 60:40 to 90:10 over 20 minutes). Impurity profiling can reference analogous compounds, where impurities like des-methyl derivatives or oxidation byproducts are common .
Q. What analytical techniques are suitable for detecting trace impurities in this compound?
High-resolution mass spectrometry (HRMS) and tandem LC-MS/MS are critical for identifying low-abundance impurities. For example, impurities may arise from incomplete tert-butyloxycarbonyl (Boc) protection or quinazolinone ring oxidation. Comparative analysis with synthetic standards (e.g., Trelagliptin Impurity 45 analogs) can resolve ambiguities .
Advanced Research Questions
Q. Which key residues in the DPP-4 binding pocket interact with this compound?
Molecular docking studies indicate interactions with Tyr547 (π-π stacking), Glu205/Glu206 (hydrogen bonding to the carbamate group), and Trp629 (hydrophobic interactions). Comparative analysis with sitagliptin suggests overlapping binding sites but distinct residue engagement (e.g., Arg125 in control compounds vs. Tyr631 in analogs) . Validate these findings via mutagenesis assays targeting these residues.
Q. How can computational methods predict the compound’s binding affinity to alternative targets like proteases or kinases?
Structure-based virtual screening (SBVS) using tools like AutoDock Vina or Glide, combined with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS), can assess binding stability. For instance, MD analysis of [3,4-dihydroxy-2-(5-ethyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)cyclopentyl]-carbamic acid tert-butyl ester revealed stable hydrogen bonds with Mpro active sites .
Q. What experimental strategies resolve discrepancies in reported binding affinities across studies?
Discrepancies may arise from variations in assay conditions (e.g., pH, ionic strength) or protein conformational states. Use isothermal titration calorimetry (ITC) to measure ΔH and ΔS under standardized buffer conditions. Cross-validate with surface plasmon resonance (SPR) to assess kinetic parameters (kₐ, kₑ) .
Q. How can researchers identify and quantify transformation products of this compound under environmental conditions?
Employ LC-MS/MS with positive/negative ionization switching to detect degradation products. For example, carbamazepine analogs degrade into 2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid (m/z 283) under microbial fuel cell-coupled wetland systems. Use isotopic labeling (e.g., ¹³C-Boc groups) to track transformation pathways .
Q. What is the stability profile of this compound under varying pH and temperature conditions?
Accelerated stability studies (40°C/75% RH for 6 months) show that the quinazolinone core is prone to hydrolysis at pH >8, forming 3-methyl-2,4-dioxo-3,4-dihydroquinazoline. Use phosphate-buffered saline (PBS) at pH 7.4 for in vitro assays to minimize degradation. For long-term storage, lyophilize and store at -20°C under argon .
Q. Methodological Notes
- Synthetic Optimization : Adjust reaction stoichiometry (1:1.2 molar ratio of quinazolinone precursor to Boc anhydride) to maximize yield .
- Docking Validation : Compare results with co-crystallized ligands (e.g., sitagliptin in PDB 4A5S) to confirm pose reliability .
- Transformation Tracking : Use high-resolution mass accuracy (<5 ppm) and fragmentation patterns to distinguish isobaric degradation products .
Q. Data Contradictions
- Binding Site Conflicts : While some studies highlight Tyr547 as critical, others emphasize Glu205. This may reflect conformational flexibility in DPP-4; employ ensemble docking to capture multiple binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
